molecular formula C34H32ClNO3S B12513964 C34H32ClNO3S

C34H32ClNO3S

Cat. No.: B12513964
M. Wt: 570.1 g/mol
InChI Key: DYLOVNSFPNMSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of Montelukast, which is widely recognized for its role as a leukotriene receptor antagonist. Montelukast Methyl Ketone is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the use of reagents such as acetyl chloride, quinoline derivatives, and cyclopropane carboxylic acid . The reaction conditions often include the use of solvents like chloroform, dimethyl sulfoxide, and methanol, with temperature control being crucial to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Montelukast Methyl Ketone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Properties

IUPAC Name

2-[1-[[3-(2-acetylphenyl)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOVNSFPNMSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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